

Structural Characterization and Comparative Analysis: N-(3-hydroxypropyl)hexadecanamide vs. Bioactive Analogs

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Compound of Interest

Compound Name:	N-(3-hydroxypropyl)hexadecanamide
CAS No.:	18704-66-0
Cat. No.:	B100824

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-(3-hydroxypropyl)hexadecanamide (often referred to as Palmitoyl-3-hydroxypropylamide) is a synthetic homolog of the endogenous lipid mediator Palmitoylethanolamide (PEA). While PEA is a well-characterized anti-inflammatory and analgesic agent acting via PPAR- α and the "entourage effect" on the endocannabinoid system, the 3-hydroxypropyl analog introduces a methylene spacer (

) into the polar headgroup.

This structural modification alters the molecule's physicochemical properties, specifically its hydrogen-bonding network and solubility profile, while retaining the lipophilic palmitic tail required for membrane intercalation.

This guide provides a definitive spectral characterization (

-NMR and

-NMR) of **N-(3-hydroxypropyl)hexadecanamide**, contrasting it directly with PEA to facilitate precise identification in synthetic and biological matrices.

Synthesis & Sample Preparation

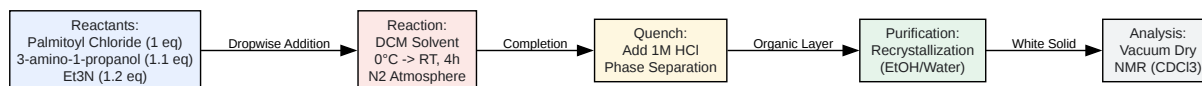
To ensure the spectral data presented below is reproducible, the compound must be synthesized with high purity (>98%). The following protocol utilizes an acid chloride coupling method, preferred for generating analytical standards over direct condensation due to higher yield and easier purification.

Validated Synthesis Protocol

Reaction: Palmitoyl Chloride + 3-amino-1-propanol

N-(3-hydroxypropyl)hexadecanamide + HCl

Workflow Diagram:



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Caption: Step-by-step synthesis workflow for generating high-purity **N-(3-hydroxypropyl)hexadecanamide** for spectral analysis.

NMR Sample Preparation

- Solvent: Deuterated Chloroform () is the standard solvent. Deuterated Methanol () may be used to eliminate the amide proton signal via exchange, simplifying the spectrum.
- Concentration: 10-15 mg of sample in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) internal standard set to 0.00 ppm.[1]

Spectral Characterization: -NMR Data

The proton NMR spectrum of **N-(3-hydroxypropyl)hexadecanamide** is characterized by three distinct regions: the aliphatic tail, the amide linkage, and the polar headgroup.

Key Structural Difference: Unlike PEA, which has a 2-carbon spacer, this molecule possesses a central methylene in the propyl chain, appearing as a distinct quintet.

Table 1: -NMR Chemical Shifts (, 400 MHz)

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)
Headgroup		3.42	Quartet (q)	2H	
Headgroup		1.68	Quintet (quint)	2H	
Headgroup		3.66	Triplet (t)	2H	
Amide		5.8 - 6.2	Broad Singlet (bs)	1H	-
Tail ()		2.18	Triplet (t)	2H	
Tail ()		1.62	Multiplet (m)	2H	-
Tail (Bulk)		1.25	Broad Singlet (s)	24H	-
Tail (End)		0.88	Triplet (t)	3H	

Interpretation:

- The Quintet at 1.68 ppm is the diagnostic peak distinguishing this compound from PEA. In PEA, the headgroup only shows two sets of signals (NCH₂ and OCH₂).

- The Amide NH signal is broad and concentration-dependent. In

, this peak disappears.

Spectral Characterization: ¹³C-NMR Data

The Carbon-13 spectrum provides confirmation of the carbon skeleton count (19 carbons total: 16 in tail + 3 in head).

Table 2: ¹³C-NMR Chemical Shifts (δ, 100 MHz)

Position	Carbon Type	Chemical Shift (δ, ppm)	Notes
Carbonyl		174.2	Characteristic Amide
Headgroup		59.8	Deshielded by Oxygen
Headgroup		36.5	Deshielded by Nitrogen
Headgroup		32.8	Diagnostic spacer
Tail ()		36.8	Often overlaps with Headgroup N-C
Tail ()		25.8	-
Tail (Bulk)	Bulk Methylenes	29.1 - 29.7	Multiple overlapping peaks
Tail (-1)		22.7	-
Tail ()		14.1	Terminal Methyl

Comparative Analysis: Target vs. Alternatives

The primary alternative to **N-(3-hydroxypropyl)hexadecanamide** is Palmitoylethanolamide (PEA). Distinguishing these two is critical in metabolic studies, as the propyl analog is often used as a metabolic probe or a "heavier" internal standard surrogate in mass spectrometry if deuterated versions are unavailable.

Structural & Spectral Comparison[1][6][12][13]

Target: N-(3-hydroxypropyl)hexadecanamide

Tail(C16) - Amide - CH2(A) - CH2(B) - CH2(C) - OH

Diagnostic: CH2(B) appears as Quintet @ 1.68 ppm

Alternative: Palmitoylethanolamide (PEA)

Tail(C16) - Amide - CH2(A) - CH2(B) - OH

Diagnostic: NO central CH2. Only two triplets/multiplets in headgroup.

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Caption: Structural logic map highlighting the diagnostic methylene bridge (CH2-B) in the target molecule versus PEA.

Head-to-Head Data Table

Feature	N-(3-hydroxypropyl)hexadecanamide	Palmitoylethanolamide (PEA)
Headgroup Formula		
Diagnostic Signal	1.68 ppm (Quintet)	Absent
Shift	~3.66 ppm	~3.72 ppm (Slightly more downfield)
Solubility ()	Lower (Increased lipophilicity)	Low
Melting Point	~85-88°C	~97-98°C

Why Choose the Propyl Analog?

- **Metabolic Stability:** The extension of the carbon chain can alter the binding affinity to Fatty Acid Amide Hydrolase (FAAH), potentially slowing hydrolysis compared to PEA.
- **Probe Design:** The 3-carbon spacer allows for easier conjugation of fluorophores without sterically hindering the amide bond, making it a superior scaffold for probe development.

References

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Sources

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